molecular formula C8H9F3N2O B13994424 3-Hydrazinyl-4-(trifluoromethyl)anisole

3-Hydrazinyl-4-(trifluoromethyl)anisole

Cat. No.: B13994424
M. Wt: 206.16 g/mol
InChI Key: HYVAYYRPDBWXGP-UHFFFAOYSA-N
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Description

3-Hydrazinyl-4-(trifluoromethyl)anisole is a chemical compound with the molecular formula C8H9F3N2O It is characterized by the presence of a hydrazinyl group and a trifluoromethyl group attached to an anisole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-4-(trifluoromethyl)anisole typically involves the reaction of 4-(trifluoromethyl)anisole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-4-(trifluoromethyl)anisole can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or primary amines.

    Substitution: Substituted anisole derivatives.

Scientific Research Applications

3-Hydrazinyl-4-(trifluoromethyl)anisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-4-(trifluoromethyl)anisole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydrazinyl-4-(trifluoromethyl)anisole is unique due to the presence of both hydrazinyl and trifluoromethyl groups, which confer distinct reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

[5-methoxy-2-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2O/c1-14-5-2-3-6(8(9,10)11)7(4-5)13-12/h2-4,13H,12H2,1H3

InChI Key

HYVAYYRPDBWXGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)NN

Origin of Product

United States

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